N-[2-(naphthalen-1-yloxy)ethyl]-3,5-bis(trifluoromethyl)benzamide
Description
N-[2-(naphthalen-1-yloxy)ethyl]-3,5-bis(trifluoromethyl)benzamide, with the chemical formula C21H15F6NO2, is a fascinating compound It features a naphthalene moiety connected to an ethyl group, which in turn is linked to a trifluoromethyl-substituted benzamide
Properties
Molecular Formula |
C21H15F6NO2 |
|---|---|
Molecular Weight |
427.3 g/mol |
IUPAC Name |
N-(2-naphthalen-1-yloxyethyl)-3,5-bis(trifluoromethyl)benzamide |
InChI |
InChI=1S/C21H15F6NO2/c22-20(23,24)15-10-14(11-16(12-15)21(25,26)27)19(29)28-8-9-30-18-7-3-5-13-4-1-2-6-17(13)18/h1-7,10-12H,8-9H2,(H,28,29) |
InChI Key |
MNQZWLNMTPADFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCNC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis:
- While industrial-scale production methods are not widely documented, the compound’s synthesis likely follows similar principles to the laboratory-scale process.
Chemical Reactions Analysis
Oxidation: The trifluoromethyl group can undergo oxidation to form a trifluoromethyl ketone.
Substitution: The naphthalene moiety may undergo electrophilic substitution reactions.
Reduction: Reduction of the benzamide carbonyl group could yield an amine derivative.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Substitution: Lewis acids (e.g., AlCl) for Friedel-Crafts reactions.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
- Oxidation: Trifluoromethyl ketone.
- Substitution: Various naphthalene-substituted products.
- Reduction: Amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for designing novel organic molecules.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).
Medicine: May have applications in drug discovery.
Industry: Employed in materials science or as a precursor for other compounds.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application. It could interact with cellular receptors, enzymes, or other biomolecules.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: The combination of naphthalene, trifluoromethyl, and benzamide groups sets this compound apart.
Remember that this information is based on available data, and further research may reveal additional insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
